12-Hydroxyoctadecanoate

Organogel Minimum gelator concentration Supramolecular chemistry

12-Hydroxyoctadecanoate is the conjugate-base anion of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, 12-HSA), a C18 saturated fatty acid bearing a secondary hydroxyl group at the 12-position. It belongs to the hydroxy-fatty-acid family and is distinct from its unsaturated analogue ricinoleic acid (12-hydroxy-9-octadecenoic acid) and from non-hydroxylated stearic acid.

Molecular Formula C18H35O3-
Molecular Weight 299.5 g/mol
Cat. No. B1258542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxyoctadecanoate
Molecular FormulaC18H35O3-
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCCCCCC(=O)[O-])O
InChIInChI=1S/C18H36O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h17,19H,2-16H2,1H3,(H,20,21)/p-1
InChIKeyULQISTXYYBZJSJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Hydroxyoctadecanoate (12-HSA Salt) Procurement-Relevant Identity and Class Context


12-Hydroxyoctadecanoate is the conjugate-base anion of 12-hydroxyoctadecanoic acid (12-hydroxystearic acid, 12-HSA), a C18 saturated fatty acid bearing a secondary hydroxyl group at the 12-position . It belongs to the hydroxy-fatty-acid family and is distinct from its unsaturated analogue ricinoleic acid (12-hydroxy-9-octadecenoic acid) and from non-hydroxylated stearic acid. The hydroxy group confers the ability to form hydrogen-bonded supramolecular networks, making the compound a benchmark low-molecular-mass organogelator (LMOG) and the dominant thickener in lithium grease .

Why 12-Hydroxyoctadecanoate Cannot Be Replaced by Stearic Acid or Ricinoleic Acid Without Performance Penalty


The 12-hydroxyl group, absent in stearic acid and located on an unsaturated backbone in ricinoleic acid, is the single dominant structural determinant of 12-hydroxyoctadecanoate's functional differentiation . In grease thickeners, the hydroxyl enables formation of twisted, hydrogen-bonded fibrils that raise the dropping point from ∼110 °C (stearate-based grease) to ≥190 °C; in organogels, it reduces minimum gelator concentration below 1 wt% while stearic acid requires >3 wt% and does not form stable gels in many solvents . The saturated chain also eliminates the oxidative instability inherent to ricinoleic acid, which bears a cis-double bond that accelerates degradation. Simple replacement of 12-hydroxyoctadecanoate by a structurally close analog therefore leads to quantitatively inferior thermal, mechanical, or oxidative performance.

Quantitative Head-to-Head Evidence Guide for 12-Hydroxyoctadecanoate Selection


Minimum Gelation Concentration: 12-HSA vs. Stearic Acid in Organic Solvents

12-Hydroxyoctadecanoic acid (12-HSA) gels a wide range of organic liquids at concentrations of 0.75–1.0 wt%, whereas stearic acid (lacking the 12-OH group) requires a minimum of 3 wt% to achieve gelation in comparable solvents such as ethylene glycol . This 3- to 4-fold lower minimum gelator concentration is attributed to the secondary hydroxyl group enabling an extended intermolecular hydrogen-bonding network that reinforces the fibrillar architecture .

Organogel Minimum gelator concentration Supramolecular chemistry

Grease Dropping Point: Lithium 12-Hydroxyoctadecanoate vs. Lithium Stearate

Lithium 12-hydroxyoctadecanoate (lithium 12-HSA) yields a grease dropping point of ≥190 °C, typically in the range of 190–210 °C, whereas greases thickened with simple lithium stearate exhibit a dropping point of only 110–115 °C . The hydroxyl group at C12 enables intermolecular hydrogen bonding that stabilizes the thickener fiber network structure, directly raising the temperature at which the grease transitions from semi-solid to liquid .

Lubricating grease Dropping point Thickener

Oxidative Stability: Saturated 12-HSA vs. Unsaturated Ricinoleic Acid

12-Hydroxyoctadecanoic acid is a fully saturated fatty acid (no double bonds), whereas ricinoleic acid—its closest commercially available hydroxylated analog—contains a cis-double bond at the 9-position. In a comparative study of hydroxy fatty acid metabolism, the cis-double bond in 12-hydroxyoctadec-cis-9-enoic acid markedly accelerated oxidative degradation by Escherichia coli relative to saturated 12-hydroxyoctadecanoic acid, with the saturated analogue showing greater resistance to C2-splitting degradation . Additionally, technical-grade 12-HSA containing residual unsaturated acids (ricinoleic, oleic) exhibited significantly reduced thickening efficiency, lower drop point, and deteriorated colloidal stability in lithium greases .

Oxidative stability Ricinoleic acid Biolubricant

Enantiomeric Purity: Natural (R)-12-Hydroxyoctadecanoate vs. Racemic Mixtures

Natural 12-hydroxyoctadecanoic acid derived from castor oil hydrogenation is the (R)-enantiomer with an enantiomeric excess exceeding 99% as determined by ¹H NMR anisotropy method . In contrast, synthetic racemic mixtures exhibit fundamentally different gelation behavior: optically pure (D)-12-HSA gels mineral oil at <1.0 wt%, while racemic 12-HSA fails to reach the percolation threshold below 2 wt% and forms platelet-like crystals instead of high-aspect-ratio fibers, precluding effective gelation .

Chirality Enantiomeric excess Self-assembly

Thermal Stability of Self-Assembled Monolayers: 12-HSA vs. 9,10-Dihydroxystearic Acid

In a comparative study of fatty hydroxystearic acid monolayers on graphite, the melting point of the self-assembled monolayer of 12-hydroxystearic acid was found to be higher than its bulk melting point, indicating stabilizing hydrogen-bond interactions unique to the 12-hydroxy positional isomer. Conversely, for 9,10-dihydroxystearic acid, no difference between monolayer and bulk melting points was observed .

Monolayer Thermal stability Graphite interface

Metabolic Degradation Pathway: 12-Hydroxyoctadecanoate vs. 12-Ketooctadecanoate

In E. coli K-12, 12-hydroxyoctadecanoic acid is degraded via β-oxidation only as far as 6-hydroxydodecanoic acid, whereas the corresponding 12-keto analogue (12-ketooctadecanoic acid) is more extensively degraded to 4-ketodecanoic acid . This metabolic truncation indicates that the hydroxyl group at C12 creates a β-oxidation blockade not observed with the keto derivative, leading to accumulation of a distinct, shorter-chain ω-hydroxy acid intermediate.

Biodegradation Metabolic pathway Hydroxy fatty acid

Evidence-Backed Application Scenarios Where 12-Hydroxyoctadecanoate Outperforms Close Analogs


High-Temperature Lithium Complex Grease for Automotive Wheel Bearings and Industrial Machinery

Lithium 12-hydroxyoctadecanoate is the definitive thickener for greases operating above 150 °C, where lithium stearate-based greases (dropping point 110–115 °C) would liquefy and cause bearing failure. The 75–80 °C higher dropping point (≥190 °C vs. 110–115 °C) of 12-HSA-based grease enables continuous operation in wheel bearings, electric motor bearings, and steel-mill conveyor rollers where peak temperatures exceed 160 °C . Procurement of 12-hydroxyoctadecanoate with low unsaturation (iodine value) is essential to maintain the dropping point advantage; technical grades with residual ricinoleic acid show significant thickening-efficiency loss .

Low-Concentration Organogelator for Injectable Drug-Depot Formulations

12-Hydroxyoctadecanoate-based organogels function as injectable subcutaneous drug depots at gelator concentrations as low as 0.75–1.0 wt%, whereas stearic acid fails to gel biocompatible oils below 3 wt% . The 3- to 4-fold concentration advantage reduces the total excipient burden and minimizes local tissue irritation. Enantiopure (R)-12-hydroxyoctadecanoate (>99% ee) is mandatory for this application, as racemic material does not achieve percolation below 2 wt% and forms platelet-like rather than fibrillar networks, resulting in inconsistent drug-release kinetics .

Oxidation-Resistant Biolubricant Basestock from Renewable Feedstocks

For biodegradable hydraulic fluids and metalworking lubricants, 12-hydroxyoctadecanoate esters offer a saturated backbone entirely free of the oxidatively labile cis-double bond present in ricinoleic acid. This saturation confers resistance to autoxidation and thermal degradation, which is critical for long-service-interval lubricants . In direct comparisons of Li-soap thickening performance at equal iodine numbers, 12-HSA consistently outperforms hydrogenated castor oil (which contains residual unsaturation), providing higher drop point, greater viscosity, and improved colloidal stability .

Chiral Building Block for Asymmetric Synthesis and Polymer Design

Natural (R)-12-hydroxyoctadecanoic acid, obtained with >99% enantiomeric excess from castor oil hydrogenation, serves as a chiral synthon for enantiopure amides, estolides, and polymers . The chiral hydroxyl group at C12 imparts helical twist to self-assembled fibers, a property absent in achiral stearic acid derivatives. This chirality-driven morphology control is exploited in the design of thixotropic organogels that recover >90% of their viscoelasticity within seconds after shear disruption—an order of magnitude faster than any other crystalline fibrillar network organogel reported .

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